molecular formula C6H7ClN2 B1603693 4-Chloro-5-methylpyridin-2-amine CAS No. 1033203-31-4

4-Chloro-5-methylpyridin-2-amine

Cat. No.: B1603693
CAS No.: 1033203-31-4
M. Wt: 142.58 g/mol
InChI Key: LXLJJADZPBGRJA-UHFFFAOYSA-N
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Description

4-Chloro-5-methylpyridin-2-amine is a chemical compound with the molecular weight of 142.59 . It is used as a pharmaceutical intermediate . The IUPAC name for this compound is 4-chloro-5-methyl-2-pyridinamine .


Synthesis Analysis

The synthesis of this compound involves several steps. One method starts from 2-amino-6-chloropyridine, and the crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction . Another method involves the use of whole cells of Burkholderia sp. MAK1, which can convert different pyridin-2-amines into their 5-hydroxy derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H7ClN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) . The molecular formula of this compound is C6H7ClN2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and diverse. For instance, it has been used in the synthesis of 2-amino-4-methyl-pyridinium 2-hy-droxy-benzoate . It is also involved in the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 142.59 g/mol . Its exact mass and monoisotopic mass are 142.0297759 g/mol . It has a complexity of 97.1 .

Scientific Research Applications

Development of Fluorescent Probes

Research by Li et al. (2008) focused on creating water-soluble derivatives of BODIPY dyes, where 4-Chloro-5-methylpyridin-2-amine serves as a precursor in synthesizing compounds with potential applications as highly fluorescent probes in aqueous environments. This work underscores the chemical's utility in creating imaging tools for biological and medical research.

Selective Amination Processes

The work by Ji et al. (2003) highlights the use of this compound in selective amination reactions catalyzed by a palladium-Xantphos complex, showcasing its importance in the efficient synthesis of aminopyridines with high yield and selectivity. This selective amination is crucial for the synthesis of various organic compounds with applications in pharmaceuticals and materials science.

Synthesis of Complex Molecules

Research by Ahmad et al. (2017) demonstrates the palladium-catalyzed Suzuki cross-coupling reaction utilizing this compound to synthesize novel pyridine derivatives. These derivatives exhibit potential as chiral dopants for liquid crystals and have been evaluated for their biological activities, including anti-thrombolytic and biofilm inhibition effects, highlighting the compound's versatility in contributing to the development of new materials and bioactive molecules.

Mechanism of Action

While the specific mechanism of action for 4-Chloro-5-methylpyridin-2-amine is not mentioned in the search results, it is known that it is used as a pharmaceutical intermediate . This suggests that it may be involved in the synthesis of various drugs, potentially contributing to their pharmacological effects.

Safety and Hazards

The safety data sheet for a similar compound, Chloro-5-methylpyridine-3-boronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . While this data may not directly apply to 4-Chloro-5-methylpyridin-2-amine, it suggests that similar precautions may be necessary when handling this compound.

Future Directions

While specific future directions for 4-Chloro-5-methylpyridin-2-amine are not mentioned in the search results, it is clear that pyridine derivatives, including this compound, have significant potential in the field of medicinal chemistry . They are important structural motifs found in numerous bioactive molecules and have many applications in chemical industry .

Properties

IUPAC Name

4-chloro-5-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLJJADZPBGRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609086
Record name 4-Chloro-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033203-31-4
Record name 4-Chloro-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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